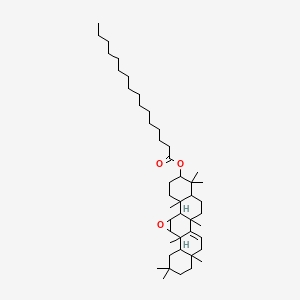

11alpha,12alpha-Oxidotaraxerol palmitate

Beschreibung

Overview of Pentacyclic Triterpenoids in Natural Products Chemistry

Pentacyclic triterpenoids are a major subclass of triterpenes, characterized by a skeleton of 30 carbon atoms arranged in five rings. These compounds are widely distributed in the plant kingdom, fungi, and even marine organisms. researchgate.net Their biosynthesis follows the isoprenoid pathway, leading to a variety of structural backbones, including oleanane (B1240867), ursane (B1242777), and lupane (B1675458) types. nih.govacs.org

The structural diversity of pentacyclic triterpenoids is a key determinant of their wide range of biological activities. nih.gov These activities include anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects, making them a subject of intense interest in medicinal chemistry and drug discovery. researchgate.netnih.govrsc.org The presence of various functional groups and their stereochemical arrangement contribute to the specificity of their biological actions.

Significance of Oxidotaraxerane Triterpenoids in Phytochemical and Biological Investigations

Within the vast family of pentacyclic triterpenoids, the oxidotaraxerane subgroup represents a structurally unique class of compounds. The taraxerane skeleton is distinguished by its specific five-ring structure. The "oxido" prefix indicates the presence of an epoxide ring, a highly reactive functional group that can significantly influence the molecule's biological properties.

Phytochemical investigations have revealed the presence of oxidotaraxerane triterpenoids in various plant species. Their isolation and structural elucidation are crucial steps in understanding the chemical diversity of the plant kingdom. From a biological perspective, the epoxide moiety in these compounds is of particular interest as it can interact with cellular macromolecules, potentially leading to significant pharmacological effects.

Introduction to 11α,12α-Oxidotaraxerol Palmitate: Origin and Initial Discoveries

11α,12α-Oxidotaraxerol Palmitate is a specific derivative within the oxidotaraxerane class. Its structure features the characteristic taraxerane backbone with an epoxide ring at the 11th and 12th positions. Furthermore, it is esterified with palmitic acid, a common saturated fatty acid, at the 3β-hydroxyl group.

Initial discoveries have identified this compound in certain plant species, often as part of a complex mixture of other triterpenoids and phytochemicals. The isolation of 11α,12α-Oxidotaraxerol Palmitate typically involves sophisticated chromatographic techniques to separate it from closely related structures. For instance, ethyl palmitate and linoleic acid, which are structurally related to the palmitate moiety, have been isolated from the fruit of Broussonetia papyrifera. nih.gov

Rationale and Objectives for Comprehensive Academic Research on 11α,12α-Oxidotaraxerol Palmitate

The unique structural features of 11α,12α-Oxidotaraxerol Palmitate, particularly the combination of the oxidotaraxerane core and the long-chain palmitate ester, provide a strong rationale for dedicated academic research. The presence of the epoxide ring suggests potential for specific biological interactions that may not be present in other triterpenoids.

The primary objectives for a comprehensive investigation of this compound include:

Complete Spectroscopic Characterization: To unambiguously confirm its molecular structure using advanced techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Investigation of Biological Activities: To screen the compound for a range of pharmacological effects, guided by the known activities of other pentacyclic triterpenoids.

Structure-Activity Relationship (SAR) Studies: To understand how its specific structural features contribute to its biological profile by comparing its activity with related compounds.

Exploration of its Natural Distribution: To identify other plant sources of this compound and understand its chemotaxonomic significance.

A thorough academic exploration of 11α,12α-Oxidotaraxerol Palmitate holds the promise of uncovering new scientific knowledge and potentially new applications for this unique natural product.

Eigenschaften

Molekularformel |

C46H78O3 |

|---|---|

Molekulargewicht |

679.1 g/mol |

IUPAC-Name |

(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) hexadecanoate |

InChI |

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3 |

InChI-Schlüssel |

CBFIJBKKXHURHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Phytochemical Isolation and Characterization of 11α,12α Oxidotaraxerol Palmitate

Botanical Sources and Distribution of 11α,12α-Oxidotaraxerol Palmitate

The compound 11α,12α-Oxidotaraxerol palmitate has been identified within the chemical constituents of Cirsium setosum (Willd.) MB, a perennial plant belonging to the Asteraceae family. mdpi.comresearchgate.netpfaf.org This plant, also known as Bristly Thistle, is recognized for its use in traditional medicine and has been the subject of phytochemical investigations to identify its bioactive components. pfaf.org The genus Cirsium is known to contain a variety of secondary metabolites, including flavonoids, polyacetylenes, phenolic acids, and terpenoids. mdpi.comresearchgate.net The isolation of 11α,12α-Oxidotaraxerol palmitate from Cirsium setosum underscores the importance of this genus as a source of diverse triterpenoids.

Cirsium setosum is a perennial that can grow up to 0.5 meters and is characterized by a well-developed root system. pfaf.orgagroatlas.ru It thrives in light (sandy), medium (loamy), and heavy (clay) soils with a preference for moist conditions and a sunny position. pfaf.org Phytochemical analysis of the Cirsium genus has revealed a rich profile of compounds, with terpenoids being one of the significant classes of molecules present. mdpi.com

While 11α,12α-Oxidotaraxerol palmitate is specifically linked to Cirsium setosum, related taraxerane-type triterpenoids have been reported in other plant species, indicating a broader distribution of this chemical scaffold in the plant kingdom.

Euphorbia hirta : This plant, from the Euphorbiaceae family, is reported to contain a variety of triterpenes, including taraxerol (B1681929), α-amyrin, β-amyrin, and friedelin (B1674157). nih.govphcogj.com Although the specific 11α,12α-oxido- derivative has not been explicitly mentioned in the provided search results, the presence of the parent compound taraxerol suggests the potential for related oxidized forms within this species. Euphorbia hirta is a widely distributed herb found in hotter climates and has a rich history in traditional medicine for treating various ailments. nih.govwjbphs.com Its chemical profile is diverse, encompassing alkanes, phytosterols, tannins, polyphenols, and flavonoids in addition to triterpenes. nih.gov

Wisteria sinensis : Commonly known as Chinese wisteria, this member of the Fabaceae family has been found to contain triterpene saponins (B1172615) and triterpene aglycones. nih.govwaysidegardens.com While the specific oxidotaraxeranes were not detailed in the search results, the presence of triterpenoids in the genus Wisteria is well-documented. nih.gov Wisteria sinensis is a vigorous, climbing woody vine known for its ornamental flowers and has been investigated for its phytochemical constituents, which include flavonoids and isoflavones. nih.govinvasive.orgncsu.edu

Table 1: Occurrence of Taraxerol and Related Triterpenes in Selected Plant Species

| Plant Species | Family | Reported Triterpenes |

| Cirsium setosum | Asteraceae | 11α,12α-Oxidotaraxerol palmitate |

| Euphorbia hirta | Euphorbiaceae | Taraxerol, α-amyrin, β-amyrin, friedelin nih.govphcogj.com |

| Wisteria sinensis | Fabaceae | Triterpene saponins, Triterpene aglycones nih.gov |

Advanced Methodologies for Extraction and Purification from Plant Matrices

The isolation of 11α,12α-Oxidotaraxerol palmitate and similar triterpenoids from plant sources involves a multi-step process that begins with solvent extraction followed by chromatographic purification.

The choice of solvent is a critical parameter in the extraction of triterpenoids, as their solubility is dependent on the polarity of the solvent.

Petroleum Ether : As a non-polar solvent, petroleum ether is effective for extracting less polar triterpenoids. researchgate.net This solvent is suitable for the initial extraction of compounds like 11α,12α-Oxidotaraxerol palmitate from the plant matrix, as the palmitate ester group increases its lipophilicity. The general process involves the extraction of the plant material with petroleum ether, which yields a fraction containing lipid-soluble compounds, including many triterpenoids. researchgate.netresearchgate.net

Ethanol (B145695) : Ethanol, a more polar solvent, is also widely used for the extraction of triterpenoids. nih.govtjnpr.org The efficiency of ethanol extraction can be influenced by factors such as the ethanol concentration, extraction time, and temperature. nih.gov For instance, an 80% ethanol concentration was found to be optimal for extracting triterpenoids from Sanghuangporus sanghuang. nih.gov Increasing the ethanol concentration can sometimes lead to a decrease in the extraction of specific triterpenoids due to the co-extraction of other impurities. nih.gov A total extraction with a polar solvent like ethanol, followed by re-extraction with a non-polar solvent, is a common strategy to successively isolate terpenoids. researchgate.net

Table 2: Solvents for Triterpenoid (B12794562) Extraction

| Solvent | Polarity | Typical Triterpenoids Extracted |

| Petroleum Ether | Non-polar | Less polar triterpenoids, triterpenoid esters researchgate.net |

| Ethanol | Polar | Oxygenated and polar triterpenes, triterpenoid glycosides researchgate.nettjnpr.org |

Following the initial extraction, chromatographic methods are essential for the purification and isolation of specific compounds like 11α,12α-Oxidotaraxerol palmitate.

Silica (B1680970) Gel Column Chromatography : This is a fundamental and highly effective technique for the separation of terpenoids. researchgate.netteledynelabs.com Silica gel acts as the stationary phase, and its porous nature and large surface area allow for the separation of compounds based on their differential adsorption. teledynelabs.comcolumn-chromatography.com For separating terpenoids, a gradient elution is often employed, starting with non-polar solvents (like hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding more polar solvents (like ethyl acetate (B1210297) or acetone). researchgate.net This allows for the sequential elution of compounds with increasing polarity. The amount of silica gel used is a critical factor, with typical ratios of silica gel to sample varying depending on the difficulty of the separation. youtube.com

Sephadex LH-20 Column Chromatography : Sephadex LH-20 is a versatile medium used for the molecular sizing of natural products, including terpenoids, in organic solvents. prep-hplc.comresearchgate.netcytivalifesciences.com It is a hydroxypropylated, cross-linked dextran (B179266) that possesses both hydrophilic and lipophilic properties, allowing it to swell in both water and various organic solvents. prep-hplc.comresearchgate.netsigmaaldrich.com This dual nature enables separation not only by size exclusion but also by partition chromatography. prep-hplc.comresearchgate.net Sephadex LH-20 is particularly useful for the purification of closely related molecules and can be used as a final polishing step in a purification sequence. prep-hplc.comresearchgate.net The resin is effective for removing steroids, terpenoids, and lipids from extracts when eluted with solvent mixtures such as methanol (B129727) and chloroform. nih.gov

Structural Elucidation and Confirmation via Spectroscopic Analysis

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 11α,12α-Oxidotaraxerol palmitate, the IR spectrum provides distinct signals that confirm the presence of key structural features, particularly the ester and epoxide groups. researchgate.net

The most prominent absorption band in the IR spectrum of a long-chain fatty acid ester of a triterpenoid is the carbonyl (C=O) stretching vibration of the ester group. rsc.org This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. The presence of this band is a clear indicator of the ester functionality.

Furthermore, the C-O stretching vibrations of the ester linkage produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The specific position of these bands can offer clues about the nature of the alcohol (in this case, the triterpenoid).

Another crucial functional group in 11α,12α-Oxidotaraxerol palmitate is the epoxide ring. Epoxides (or oxiranes) show characteristic C-O stretching vibrations, often referred to as the "ring breathing" modes, in the 800-950 cm⁻¹ and 1230-1280 cm⁻¹ regions. The presence of absorption bands in these ranges, coupled with the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), supports the identification of the epoxide and confirms that the hydroxyl group of the parent taraxerol is esterified. The rest of the spectrum is dominated by C-H stretching and bending vibrations from the extensive aliphatic backbone of both the triterpenoid and the palmitate chain. The combination of these specific absorption bands allows for a confident preliminary identification of the compound's functional group makeup. nih.govresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 11α,12α-Oxidotaraxerol Palmitate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2925, ~2855 | Strong | C-H stretching (aliphatic CH₂, CH₃) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1250 | Medium-Strong | C-O stretching (epoxide) & C-O stretching (ester) |

| ~1170 | Strong | C-O stretching (ester) |

Physicochemical Data Integration for Structural Assignment

The definitive structural assignment of 11α,12α-Oxidotaraxerol palmitate is achieved through the careful integration of all collected physicochemical and spectroscopic data. chemfaces.com No single technique can unambiguously determine such a complex structure; rather, it is the consilience of evidence from multiple analytical methods that provides the conclusive proof.

The process begins with basic physicochemical characterization. The compound is typically isolated as a white or off-white powder. chemfaces.com High-resolution mass spectrometry provides a precise mass measurement, allowing for the determination of the molecular formula, C₄₆H₇₈O₃. echemi.com This formula immediately establishes the degree of unsaturation, which guides the subsequent structural interpretation.

Next, the functional groups are identified using IR spectroscopy. As detailed previously, the IR spectrum confirms the presence of an ester carbonyl group (~1740 cm⁻¹), an epoxide ring (~1250 cm⁻¹ and ~880 cm⁻¹), and a large aliphatic structure, while confirming the absence of hydroxyl groups.

MS/MS data then corroborates the ester linkage by showing a characteristic neutral loss of palmitic acid, confirming that a C₁₆ fatty acid is attached to the triterpenoid core.

Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) is employed to map out the complete carbon-hydrogen framework. ¹H-NMR data, for instance, would show characteristic signals for the protons adjacent to the epoxide and the ester linkage, while the extensive aliphatic protons of the triterpenoid and palmitate chain would appear as a complex series of overlapping signals in the upfield region. By integrating the information from IR (functional groups), MS (molecular formula and ester confirmation), and NMR (atomic connectivity), the precise and complete structure of 11α,12α-Oxidotaraxerol palmitate is unequivocally assigned.

Table 3: Summary of Physicochemical Data for 11α,12α-Oxidotaraxerol Palmitate

| Property | Data | Source of Information |

|---|---|---|

| Physical Description | Powder | Visual Inspection chemfaces.com |

| CAS Number | 495389-95-2 | Chemical Database chemfaces.comechemi.com |

| Molecular Formula | C₄₆H₇₈O₃ | High-Resolution Mass Spectrometry chemfaces.comechemi.com |

| Molecular Weight | 679.1 g/mol | Mass Spectrometry echemi.com |

| Exact Mass | 678.5951 g/mol | High-Resolution Mass Spectrometry echemi.com |

| Key IR Absorptions | ~1740 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) | Infrared Spectroscopy |

| Key MS/MS Fragment | Loss of 256.24 Da | Tandem Mass Spectrometry |

| Purity | ≥98% | HPLC, ¹H-NMR chemfaces.com |

Chemical Synthesis and Derivatization Strategies for 11α,12α Oxidotaraxerol Palmitate and Analogs

Semi-Synthesis Approaches for Oxidotaraxerane Triterpenoids

The construction of the specific oxidotaraxerane skeleton is the foundational challenge in synthesizing the target compound. This typically involves sourcing a suitable pentacyclic triterpenoid (B12794562) and performing key chemical transformations to introduce the required epoxide functionality at the C-11 and C-12 positions.

The semi-synthesis of complex triterpenoids often begins with structurally related and naturally abundant precursors. Oleanolic acid and β-amyrin are ideal starting materials due to their widespread availability from various plant sources, such as the olive tree. acs.orgmdpi.com These precursors share the same pentacyclic core as taraxerol (B1681929), making them suitable scaffolds for modification. nih.govnih.gov The general strategy involves a series of reactions to modify the existing functional groups and introduce new ones to build the target oxidotaraxerane structure.

The biosynthesis of triterpenoids like β-amyrin and taraxerol originates from the cyclization of squalene. nih.govnih.govnih.gov In the laboratory, chemists mimic these transformations through controlled, multi-step sequences. For instance, the synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a derivative of oleanolic acid, involves an 11-step process that includes regioselective esterification, epoxidation, and subsequent rearrangements to modify the C-ring. acs.org Similar strategies can be envisioned for the conversion of oleanolic acid or β-amyrin into a taraxerol intermediate, which would then undergo further specific modifications.

A critical transformation would be the skeletal rearrangement of an oleanane (B1240867) or ursane (B1242777) framework into the taraxerane-type skeleton, or the use of a precursor that already possesses the taraxerane backbone. Taraxerol itself, though less abundant than oleanolic acid, can be isolated from various plants and serves as a more direct precursor. nih.gov

Table 1: Common Triterpenoid Precursors for Semi-Synthesis

| Precursor | Chemical Structure | Common Sources | Rationale for Use |

| β-Amyrin | Pentacyclic Triterpene | Pea seedlings, various plants | Shares a common biosynthetic origin with taraxerol from squalene. nih.gov |

| Oleanolic Acid | Pentacyclic Triterpene Acid | Olive tree (Olea europaea), various fruits | Abundant and commercially available, providing a cost-effective starting scaffold. acs.orgmdpi.com |

| Taraxerol | Pentacyclic Triterpene Alcohol | Taraxacum officinale, various plants | Direct precursor containing the required taraxerane skeleton. nih.gov |

A crucial step in the synthesis of 11α,12α-Oxidotaraxerol palmitate is the introduction of the epoxide ring at the C-11, C-12 position. This requires a regioselective epoxidation of the corresponding alkene precursor, taraxer-11-ene. The formation of epoxides is typically achieved by reacting an alkene with a peroxy acid. youtube.com

Achieving high regioselectivity is paramount, especially in complex molecules with multiple double bonds. nih.gov The choice of reagent and reaction conditions can direct the epoxidation to the desired location. In the synthesis of related triterpenoids, such as CDDO from oleanolic acid, epoxidation of an esterified precursor with hydrogen peroxide followed by an acid-mediated rearrangement is a key step to functionalize the C-ring. acs.org

For the taraxerane skeleton, a precursor with a double bond at the C-11 position would be necessary. The epoxidation of this double bond would then yield the desired 11,12-epoxide. The stereochemistry of the resulting epoxide (α- or β-) is influenced by the steric environment around the double bond and the reaction mechanism, often proceeding from the less hindered face of the molecule. Studies on fungal peroxygenases have demonstrated the possibility of achieving highly regioselective and stereoselective epoxidation on fatty acids, suggesting that enzymatic methods could also be a potential route for such specific transformations on triterpenoid skeletons. mdpi.com

Esterification Methodologies for Palmitate Moiety Introduction

Once the 11α,12α-Oxidotaraxerol core has been synthesized, the final step is the attachment of the palmitate group to the C-3 hydroxyl group. This esterification can be accomplished through either enzymatic or chemo-selective chemical methods.

Enzymatic esterification offers a green and highly selective method for forming ester bonds. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are frequently used for this purpose due to their high efficiency and selectivity under mild reaction conditions. nih.govresearchgate.net This method is particularly advantageous for complex molecules like triterpenoids, as the enzyme can selectively target a specific hydroxyl group, minimizing the need for protecting group chemistry.

The reaction typically involves reacting the triterpenoid alcohol with palmitic acid or a palmitic acid donor (like palmitic anhydride) in a suitable organic solvent. nih.govcsic.es The enzyme's active site facilitates the condensation reaction, forming the palmitate ester. nih.gov Research on the enzymatic esterification of other polyols and flavonoids has shown that factors such as the choice of acyl donor, enzyme concentration, temperature, and solvent system are critical for optimizing the reaction yield and selectivity. nih.govmdpi.com For example, in the synthesis of puerarin (B1673276) palmitate, palmitic anhydride (B1165640) was found to be an effective acyl donor, and the reaction was optimized for temperature and molar ratio to achieve high conversion. nih.gov

Traditional chemical esterification methods can also be employed. These methods typically involve activating the carboxylic acid (palmitic acid) or the alcohol (the triterpenoid). Common methods include Fischer esterification (reacting the alcohol and carboxylic acid with a strong acid catalyst) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

Synthesis of Novel Derivatives and Analogs of 11α,12α-Oxidotaraxerol Palmitate

The semi-synthetic platform used to create 11α,12α-Oxidotaraxerol palmitate can be readily adapted to generate a wide range of novel derivatives and analogs. The structural modification of natural triterpenoids is a common strategy to explore structure-activity relationships and develop compounds with enhanced or novel biological properties. frontiersin.orgnih.govnih.gov

Derivatization can occur at several key positions:

Modification of the Triterpenoid Core: The oxidotaraxerane skeleton can be further functionalized. For example, other groups could be introduced onto the A, B, D, or E rings, or the epoxide ring could be opened to form diols or other functional groups.

Variation of the Ester Moiety: The palmitate chain can be replaced with other fatty acids of varying chain lengths and degrees of saturation. This allows for the systematic investigation of how the lipophilicity and chain structure of the ester affect the molecule's properties. Enzymatic interesterification is a powerful tool for this, allowing for the incorporation of various fatty acids onto a glycerol (B35011) or polyol backbone. researchgate.net

Glycosylation: Saponins (B1172615), which are glycosylated triterpenoids, often exhibit interesting biological activities. mdpi.com The synthesis of glycosylated derivatives of the oxidotaraxerol core represents another avenue for creating novel analogs. Convergent synthetic approaches, where the triterpenoid aglycone and a sugar donor are combined in a key step, have been successfully used to synthesize natural triterpenoid saponins. nih.gov

These synthetic strategies provide a versatile toolbox for generating a library of analogs based on the 11α,12α-Oxidotaraxerol palmitate structure, enabling further scientific investigation.

Structure-Guided Design for Modulated Biological Activity

The rational design of analogs of 11α,12α-Oxidotaraxerol palmitate is predicated on understanding the structure-activity relationships (SAR) of the parent triterpenoid scaffold. While specific SAR studies on this particular compound are not extensively documented in publicly available literature, principles derived from related pentacyclic triterpenoids can inform the strategic modification of its structure to enhance biological efficacy. nih.govfrontiersin.org

The taraxerane skeleton presents several key regions for chemical modification: the C-3 hydroxyl group, the A/B ring system, the C-11 and C-12 positions on the C ring, and the isopropenyl group on the E ring. The presence of the 11α,12α-epoxide ring introduces a significant structural and electronic feature that can influence interactions with biological targets. The palmitate ester at the C-3β position significantly increases the lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties.

Table 1: Potential Modifications of 11α,12α-Oxidotaraxerol Palmitate for Structure-Guided Design

| Modification Site | Proposed Change | Rationale for Modulated Biological Activity |

| C-3 Position | Variation of the ester group (see section 3.3.2) | Altering lipophilicity and interaction with esterase enzymes. |

| 11α,12α-Epoxide | Opening of the epoxide to form diols | Introduction of hydrogen bond donors for target interaction. |

| Isomeric epoxides (e.g., 11β,12β-oxide) | Altering the three-dimensional shape and electronic distribution. | |

| D/E Ring System | Modification of the isopropenyl group | Enhancing metabolic stability or introducing new interaction points. |

| Introduction of substituents on the aromatic ring (if applicable in analogs) | Modulating electronic properties and target binding. |

The design of new analogs would likely involve a combination of these modifications. For instance, the synthesis of a series of analogs with varying substituents on the D/E ring system, while retaining the 11α,12α-epoxide and the C-3β palmitate ester, could elucidate the role of this region in the molecule's biological activity. Similarly, a systematic exploration of different ester groups at the C-3 position would provide insights into the optimal lipophilicity for a desired therapeutic effect. Computational modeling and docking studies could further refine the design of these analogs by predicting their binding affinities to specific biological targets.

Exploration of Alternative Fatty Acyl Conjugates

The palmitate moiety in 11α,12α-Oxidotaraxerol palmitate is a 16-carbon saturated fatty acid. The choice of this specific acyl group is likely a result of its natural occurrence or its use in initial derivatization studies. However, the exploration of alternative fatty acyl conjugates presents a valuable strategy for fine-tuning the physicochemical and biological properties of the parent compound.

The esterification of the C-3β hydroxyl group of 11α,12α-Oxidotaraxerol with a variety of fatty acids can be achieved through standard chemical methods. aocs.orgaocs.org These methods often involve the reaction of the triterpenoid with a fatty acid chloride or anhydride in the presence of a base, or through acid-catalyzed esterification. aocs.org The choice of the fatty acid can be guided by the desired properties of the final conjugate.

Table 2: Examples of Alternative Fatty Acyl Conjugates and Their Potential Impact

| Fatty Acyl Group | Type | Potential Impact on Properties |

| Stearate (C18:0) | Saturated | Increased lipophilicity compared to palmitate. |

| Oleate (C18:1) | Monounsaturated | Introduction of a kink in the acyl chain, potentially altering membrane interactions. |

| Linoleate (C18:2) | Polyunsaturated | Increased flexibility and potential for specific interactions with lipid-binding proteins. |

| Butyrate (C4:0) | Short-chain | Increased water solubility and potential for different pharmacokinetic profile. |

| Succinate | Dicarboxylic Acid | Introduction of a free carboxyl group for further conjugation or to enhance water solubility. |

The synthesis of a library of these fatty acyl conjugates would allow for a systematic investigation into how the length, saturation, and functionality of the acyl chain influence the biological activity of the 11α,12α-Oxidotaraxerol scaffold. For example, shorter-chain fatty acid esters may exhibit improved oral bioavailability, while conjugates with unsaturated fatty acids might display enhanced affinity for certain enzymes or receptors. Furthermore, the introduction of dicarboxylic acids, such as succinic acid, would provide a handle for the development of water-soluble prodrugs or for conjugation to targeting moieties. The preparation of these esters can be achieved using various catalytic methods, including both homogeneous and heterogeneous catalysts, to optimize reaction conditions and yields. researchgate.netnih.gov

Biosynthesis and Metabolic Pathways of 11α,12α Oxidotaraxerol Palmitate

Elucidation of the Core Triterpenoid (B12794562) Biosynthetic Route

The foundational structure of 11α,12α-Oxidotaraxerol Palmitate is the taraxerane skeleton, a C30 triterpenoid. Its biosynthesis begins with the universal precursors of all isoprenoids.

In plants, two primary pathways are responsible for synthesizing the five-carbon (C5) building blocks of isoprenoids: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.gov

The Mevalonate (MVA) Pathway: Occurring in the cytosol, endoplasmic reticulum, and peroxisomes, the MVA pathway is the principal route for the biosynthesis of triterpenoids. nih.govslideshare.net It begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. researchgate.net Key enzymes in this pathway include Acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). researchgate.netresearchgate.net These C5 units are then sequentially condensed to form the C30 precursor of triterpenoids. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: This alternative pathway operates within the plastids and synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate. nih.govresearchgate.net While the MEP pathway is primarily associated with the production of monoterpenes (C10), diterpenes (C20), and carotenoids (C40), there is evidence of some metabolic "crosstalk" or exchange of precursors between the MVA and MEP pathways. slideshare.netnih.gov However, the backbone of triterpenoids like taraxerol (B1681929) is predominantly derived from the MVA pathway. nih.gov

The C5 units (IPP and DMAPP) generated via these pathways undergo sequential condensations. Two molecules of IPP and one molecule of DMAPP are combined to eventually form Farnesyl Diphosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to form squalene (C30), the direct acyclic precursor to all triterpenoids. nih.govresearchgate.net

| Pathway | Cellular Location | Starting Materials | Key Products for Triterpenoid Synthesis |

| Mevalonate (MVA) Pathway | Cytosol / Endoplasmic Reticulum | Acetyl-CoA | IPP, DMAPP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | IPP, DMAPP |

The formation of the characteristic polycyclic triterpenoid structure is a critical step catalyzed by Oxidosqualene Cyclases (OSCs). mdpi.com

Epoxidation of Squalene: First, the linear squalene molecule is oxidized by squalene epoxidase to form 2,3-oxidosqualene. nih.gov This reaction introduces an epoxide ring, which is essential for initiating the cyclization cascade.

Cyclization Cascade: 2,3-oxidosqualene serves as the substrate for a specific class of OSCs. These enzymes catalyze one of the most complex known enzymatic reactions, folding the linear substrate and initiating a proton-driven cyclization cascade that forms multiple rings in a highly controlled, stereospecific manner. wikipedia.orgfrontiersin.org

Formation of Taraxerane: For the synthesis of the taraxerane scaffold, a specific OSC, likely a taraxerol synthase, is required. The enzyme binds 2,3-oxidosqualene in a specific conformation. The subsequent cyclization and a series of hydride and methyl shifts result in the formation of the pentacyclic taraxerane cation, which is then deprotonated to yield the stable taraxerol molecule. mdpi.com The precise conformation and active site residues of the specific OSC dictate which of the more than 100 possible triterpene skeletons is formed. researchgate.net

Enzymatic Systems Responsible for 11α,12α-Epoxidation in Planta

Following the formation of the core taraxerol skeleton, further structural diversity is achieved through "tailoring" enzymes. The formation of the 11α,12α-epoxide ring on the taraxerol backbone is a key oxidative modification. This type of reaction is characteristically catalyzed by Cytochrome P450 monooxygenases (P450s). nih.gov

P450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in the biosynthesis of plant secondary metabolites. nih.gov While the specific P450 enzyme responsible for the 11α,12α-epoxidation of taraxerol has not been definitively identified, the mechanism is well-established. The P450 catalytic cycle involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate, in this case, the C11-C12 double bond of the taraxerol C-ring, to form the epoxide. nih.gov This reaction requires cofactors such as NADPH-cytochrome P450 reductase to supply the necessary electrons. nih.gov

Mechanisms of Palmitate Esterification in Natural Sources

The final step in the biosynthesis of 11α,12α-Oxidotaraxerol Palmitate is the attachment of a palmitate group via an ester bond. Palmitate is a common 16-carbon saturated fatty acid. This esterification reaction enhances the lipophilicity of the molecule.

The esterification process is catalyzed by a class of enzymes known as acyltransferases. Specifically, the reaction involves the transfer of an acyl group (in this case, palmitoyl) from a donor molecule, typically Palmitoyl-Coenzyme A (Palmitoyl-CoA), to a hydroxyl group on the acceptor molecule (11α,12α-oxidotaraxerol).

While the specific acyltransferase for this triterpenoid has not been characterized, the broader family of enzymes responsible for such modifications is known. In plants, protein S-acylation (palmitoylation) is carried out by Protein S-acyltransferases (PATs), which are characterized by a conserved Asp-His-His-Cys (DHHC) domain. frontiersin.org Although this process typically refers to the attachment to cysteine residues in proteins, other acyltransferases are responsible for the O-esterification of secondary metabolites like triterpenoids. These enzymes catalyze the formation of a thioester bond, making the modification reversible, a process regulated by acyl protein thioesterases (APTs). nih.govwikipedia.org The identification of the specific acyltransferase responsible for triterpenoid palmitoylation remains an area for further research.

| Modification Step | Enzyme Class | Substrate | Product |

| Epoxidation | Cytochrome P450 Monooxygenase | Taraxerol | 11α,12α-Oxidotaraxerol |

| Esterification | Acyltransferase | 11α,12α-Oxidotaraxerol & Palmitoyl-CoA | 11α,12α-Oxidotaraxerol Palmitate |

Microbial Transformation and Biotransformation of Related Triterpenoids

Microbial transformation is a powerful tool for generating novel derivatives of natural products. researchgate.net Microorganisms such as fungi and bacteria can perform highly specific and selective chemical reactions on complex molecules like triterpenoids, often at positions that are difficult to modify through conventional chemical synthesis. researchgate.netmdpi.com

Common biotransformation reactions performed by microbes on terpenoids include hydroxylation, acetylation, deacetylation, oxidation, and reduction. researchgate.netfrontiersin.org For instance, studies on various triterpenoids have shown that fungal cultures can introduce hydroxyl groups at unactivated carbon atoms with high regioselectivity. nih.gov While specific studies on the microbial transformation of 11α,12α-Oxidotaraxerol Palmitate or taraxerol are not widely reported, the transformation of related pentacyclic triterpenes like betulinic acid and glycyrrhetinic acid has been successfully demonstrated. researchgate.net These processes suggest that microorganisms could potentially be used to hydroxylate the taraxerane skeleton or even hydrolyze the palmitate ester, providing a route to generate novel, biologically active analogues. mdpi.com

Fungal and Bacterial Biocatalysis for Structural Modifications

The transformation of the taraxerol backbone to introduce the 11α,12α-oxido functionality is a critical step in the biosynthesis of 11α,12α-Oxidotaraxerol palmitate. This modification, which involves the formation of an epoxide ring, is typically catalyzed by monooxygenase enzymes, particularly those from the cytochrome P450 (P450) superfamily. Both fungi and bacteria are known to possess a diverse array of P450s capable of oxidizing a wide range of substrates, including triterpenoids.

Fungal Biocatalysis:

Fungi are prolific producers of secondary metabolites and are well-equipped with enzymes that can modify complex molecules. Several fungal species have been shown to hydroxylate and epoxidize various pentacyclic triterpenoids. For instance, studies on the microbial transformation of sesquiterpenes have demonstrated the capability of fungi like Mucor ramannianus to perform epoxidation reactions on cyclic terpenoids nih.gov. Fungal strains, such as those from the genera Aspergillus and Rhizopus, are known for their hydroxylation and selective reduction activities on various substrates nih.gov. While direct epoxidation of taraxerol at the 11 and 12 positions by fungi has not been explicitly reported, the existing literature on fungal biotransformation of similar triterpenoids suggests this is a plausible catalytic step. The enzymes responsible for such reactions are often P450 monooxygenases, which introduce an oxygen atom across a double bond to form an epoxide.

Bacterial Biocatalysis:

Bacteria, particularly those from the genera Streptomyces and Bacillus, are also a rich source of P450 enzymes with diverse catalytic capabilities. Bacterial P450s are known to be involved in the oxidation of a variety of natural products, including terpenes and steroids rsc.org. These enzymes can catalyze a broad range of oxidative reactions with a high degree of chemo-, regio-, and stereoselectivity. For example, microbial-catalyzed Baeyer–Villiger oxidation has been observed in the transformation of primary ursane (B1242777) and oleanane-type triterpenoids by Streptomyces olivaceus addgene.orgnih.gov. Although this is a different type of oxidation, it highlights the potential of bacteria to perform complex oxidations on triterpenoid skeletons. The heterologous expression of plant P450s in bacteria like Escherichia coli has been successfully used to produce functionalized terpenoids, demonstrating that the cellular machinery of bacteria can support these complex reactions researchgate.net.

The subsequent esterification of the oxidized taraxerol with palmitic acid is likely catalyzed by a lipase (B570770) or an acyltransferase. Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous environments umn.edunih.gov. Lipase-mediated synthesis of terpenoid esters has been demonstrated, showcasing the feasibility of this biocatalytic approach researchgate.netmdpi.com. For example, oleic acid esters of phytosterols and triterpene alcohols have been synthesized using lipases from Candida rugosa kyoto-u.ac.jp. The enzymatic synthesis of puerarin (B1673276) palmitate has also been achieved with high conversion rates using Novozym 435, a commercially available lipase nih.gov.

| Biocatalytic Step | Potential Microbial Source | Enzyme Class | Key Findings |

| 11α,12α-Epoxidation | Fungi (Mucor, Aspergillus) | Cytochrome P450 Monooxygenase | Fungi are known to perform epoxidation and hydroxylation on various terpenoids. |

| Bacteria (Streptomyces) | Cytochrome P450 Monooxygenase | Bacteria possess diverse P450s capable of complex triterpenoid oxidations. | |

| Palmitate Esterification | Fungi (Candida) | Lipase/Acyltransferase | Lipases can efficiently catalyze the esterification of triterpenoids with fatty acids. |

| Bacteria (Pseudomonas) | Lipase/Acyltransferase | Bacterial lipases are also effective catalysts for ester synthesis. |

Genetic and Metabolic Engineering for Enhanced Production in Heterologous Systems

The low abundance of many valuable triterpenoids in their natural sources has driven the development of metabolic engineering strategies to produce these compounds in microbial hosts. Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) are the two most common platforms for the heterologous production of terpenoids due to their well-characterized genetics and physiology.

Enhanced Production in Saccharomyces cerevisiae :

S. cerevisiae is a particularly attractive host for triterpenoid production as it possesses the native mevalonate (MVA) pathway, which provides the precursor for all isoprenoids, 2,3-oxidosqualene. Engineering efforts in yeast have focused on several key areas to enhance triterpenoid yields:

Increasing Precursor Supply: Strategies to boost the flux towards 2,3-oxidosqualene include the overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1), and squalene synthase (ERG9) frontiersin.org.

Optimizing Triterpenoid-Involved Reactions: This involves the efficient expression of the heterologous triterpene synthase, in this case, taraxerol synthase. Furthermore, the introduction and optimization of the P450 system for the 11α,12α-oxidation and the lipase/acyltransferase for palmitoylation are crucial. This often requires co-expression of a suitable cytochrome P450 reductase (CPR) and potentially engineering the enzymes for improved activity and stability in the yeast cellular environment nih.govnih.govbiorxiv.org.

Reducing Competing Pathways: A significant portion of the precursor flux is naturally directed towards the synthesis of ergosterol, an essential component of the yeast cell membrane. Downregulating the native lanosterol synthase (ERG7), which competes for 2,3-oxidosqualene, is a common strategy to divert more precursor towards the desired triterpenoid nih.gov.

Compartmentalization Engineering: Targeting the biosynthetic pathway to specific organelles, such as the mitochondria or peroxisomes, can help to increase local concentrations of enzymes and substrates, and alleviate potential toxicity of intermediates frontiersin.org.

Enhanced Production in Escherichia coli :

E. coli is another powerful host for metabolic engineering, offering rapid growth and high-density cultivation. However, it lacks a native MVA pathway and does not naturally produce triterpenoids. Therefore, the entire biosynthetic pathway needs to be introduced:

Establishing the Mevalonate Pathway: The genes of the MVA pathway from organisms like S. cerevisiae are commonly introduced into E. coli to provide the necessary precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Heterologous Expression of Biosynthetic Genes: The genes encoding farnesyl pyrophosphate (FPP) synthase, squalene synthase, squalene epoxidase, and taraxerol synthase must be expressed. For the production of the final compound, the P450 system for oxidation and the lipase/acyltransferase for esterification also need to be functionally expressed.

Functional Expression of P450s: A significant challenge in E. coli is the functional expression of eukaryotic membrane-bound P450 enzymes. Strategies to overcome this include N-terminal modifications of the P450, co-expression with chaperones, and the use of suitable redox partners (CPRs) researchgate.netnih.govbiorxiv.org.

Balancing Metabolic Flux: Optimizing the expression levels of all the pathway enzymes is critical to avoid the accumulation of toxic intermediates and to maximize the final product titer. This can be achieved through promoter engineering and the use of synthetic biology tools like CRISPRi for fine-tuning gene expression.

| Engineering Strategy | Target | Host Organism | Expected Outcome |

| Increase Precursor Supply | Overexpression of MVA pathway genes (e.g., tHMG1, ERG9) | S. cerevisiae, E. coli | Higher availability of 2,3-oxidosqualene |

| Optimize Key Enzymes | Codon optimization, protein fusion (P450-CPR) | S. cerevisiae, E. coli | Increased catalytic efficiency and product titers |

| Reduce Competing Pathways | Downregulation of lanosterol synthase (ERG7) | S. cerevisiae | Diversion of precursor flux to taraxerol |

| Improve P450 Function | N-terminal modification, redox partner optimization | E. coli | Enhanced activity of the oxidation step |

| Pathway Compartmentalization | Targeting enzymes to specific organelles | S. cerevisiae | Increased local substrate concentration, reduced toxicity |

Mechanistic Studies of Biological Activities in in Vitro and Cellular Models

Investigations into Selective Cytotoxicity Mechanisms

Research has explored the cytotoxic effects of 11alpha,12alpha-Oxidotaraxerol palmitate against a range of human cancer cell lines. These studies aim to determine the compound's potency and selectivity in inhibiting cancer cell proliferation.

Evaluation Against Various Cancer Cell Lines (e.g., HCT-8, Bel-7402, BGC-823, A549, A2780)

Studies have demonstrated that this compound exhibits significant cytotoxic activities against several human cancer cell lines. The compound, isolated from the aerial parts of Euphorbia hylonoma, was evaluated for its effects on human hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), colon cancer (HCT-8), lung cancer (A549), and ovarian cancer (A2780) cell lines.

The results indicated that this compound displayed potent cytotoxicity, with IC50 values—the concentration of a drug that is required for 50% inhibition in vitro—ranging from 5.4 to 38.6 μM across the tested cell lines. Notably, the compound showed the most potent activity against the Bel-7402, BGC-823, and HCT-8 cell lines, with IC50 values of 5.4, 6.8, and 8.7 μM, respectively.

A preliminary structure-activity relationship analysis suggests that the presence of an epoxy group at the C-11 and C-12 positions, along with a long-chain fatty acid at the C-3 position, may be crucial for the compound's cytotoxic activity.

Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| Bel-7402 | Hepatocellular Carcinoma | 5.4 |

| BGC-823 | Gastric Carcinoma | 6.8 |

| HCT-8 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | Not specified |

| A2780 | Ovarian Cancer | Not specified |

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Investigations into whether this compound can induce apoptosis in cancer cells are a key area of research.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and Bad and anti-apoptotic members, are central regulators of the mitochondrial pathway of apoptosis. Studies on the palmitate component of the compound have shown that it can induce an increase in the expression of the pro-apoptotic protein Bax. This upregulation of Bax is a critical step in initiating the apoptotic cascade. The release of Bax from its association with anti-apoptotic proteins like Bcl-2 allows for Bax to form pores in the mitochondrial membrane.

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of an initiator caspase, such as caspase-9, triggers a cascade of activation of executioner caspases, like caspase-3. Research on the effects of palmitate has demonstrated that it can lead to a significant increase in the activity of both caspase-9 and caspase-3. The activation of caspase-9 is closely linked to the mitochondrial release of cytochrome c, which is facilitated by pro-apoptotic proteins like Bax. Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, including caspase-3, which then orchestrate the dismantling of the cell.

Inhibition of Anti-Apoptotic Protein Expression

The balance between pro-apoptotic and anti-apoptotic proteins is crucial in determining a cell's fate. In many cancers, anti-apoptotic proteins are overexpressed, contributing to cell survival. While direct evidence for this compound's effect on specific anti-apoptotic proteins is still emerging, the observed induction of Bax and subsequent apoptotic events suggests a likely shift in the Bax/Bcl-2 ratio, favoring apoptosis.

Molecular Target Identification and Signaling Pathway Modulation

Identifying the specific molecular targets and signaling pathways affected by this compound is fundamental to understanding its mechanism of action. While comprehensive studies on this specific compound are ongoing, research into its constituent parts and related triterpenoids provides valuable insights.

Preliminary structure-activity relationship studies have pointed to the importance of the epoxy group at C-11 and C-12 and the long-chain fatty acid at C-3 for its cytotoxic effects. This suggests that these structural features are key to its interaction with molecular targets within the cell. The palmitate component has been shown to modulate signaling pathways involved in apoptosis, including the Akt signaling pathway. Palmitate treatment has been observed to reduce Akt protein expression and activity, which corresponds with a reduction in the binding of Bax to Bcl-2, thereby promoting apoptosis.

Further research is necessary to fully elucidate the direct molecular targets of this compound and the complete signaling cascades it modulates to exert its cytotoxic and pro-apoptotic effects.

Impact on Cell Proliferation and Differentiation Pathways

While specific studies on 11α,12α-Oxidotaraxerol palmitate's direct effects on cell proliferation and differentiation are not extensively documented, the activities of its parent compound, taraxerol (B1681929), and the attached palmitate moiety offer significant insights. Taraxerol has demonstrated anti-carcinogenic properties by inhibiting the induction of the Epstein-Barr virus early antigen, a process linked to tumor promotion, suggesting an anti-proliferative potential. wikipedia.org The presence of an oxirane (epoxy) ring, a feature of 11α,12α-Oxidotaraxerol, is often associated with a range of pharmacological activities, including antiproliferative effects in various steroids and triterpenoids.

Furthermore, palmitic acid itself, which forms the ester linkage in the subject compound, has been shown to have a dual role in cellular processes. It can inhibit the proliferation of certain cancer cells and has been observed to influence the differentiation of neural stem cells. This suggests that 11α,12α-Oxidotaraxerol palmitate could potentially modulate cell proliferation and differentiation pathways, although the specific outcomes would likely be cell-type and context-dependent.

Regulation of Key Intracellular Signaling (e.g., PI3K-AKT Pathway, NF-κB Pathway)

The anti-inflammatory and potential anti-cancer effects of triterpenoids are often mediated through their interaction with key intracellular signaling pathways. The parent compound, taraxerol, has been shown to exert anti-inflammatory effects by disrupting the activation of protein kinase B (Akt) and NF-κB. wikipedia.org The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition by taraxerol suggests a mechanism for its observed anti-inflammatory activity. medchemexpress.com

The PI3K-Akt pathway is another central signaling cascade that governs cell survival, growth, and proliferation. frontiersin.org The ability of taraxerol to interfere with Akt activation indicates that 11α,12α-Oxidotaraxerol palmitate may also modulate this pathway. wikipedia.org The addition of the palmitate chain could influence the compound's lipophilicity and its interaction with cellular membranes, potentially altering its access to and modulation of these signaling components. The regulation of these pathways is a common feature of many natural products with therapeutic potential in cancer and inflammatory diseases. nih.govnih.gov

A study on a polar fraction isolated from Allomyrina dichotoma larva, designated AF-13, demonstrated anti-inflammatory and anti-apoptotic effects in palmitate-induced INS-1 cells. mdpi.com This study showed that AF-13 attenuated the palmitate-induced upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of NF-κB p65. mdpi.com This provides a parallel for how a compound in the presence of palmitate can modulate the NF-κB pathway. mdpi.com

Cell Cycle Arrest Mechanisms

The induction of cell cycle arrest is a key mechanism by which anti-cancer agents inhibit tumor growth. While direct evidence for 11α,12α-Oxidotaraxerol palmitate is lacking, the known activities of taraxerol and other triterpenoids suggest a potential role in this process. Taraxerol has been reported to induce apoptosis (programmed cell death), which is often preceded by cell cycle arrest. medchemexpress.com

For instance, a study on the flavonoid prunetrin (B192197) demonstrated its ability to arrest the cell cycle in the G2/M phase in liver cancer cells, an effect accompanied by the downregulation of key cell cycle proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. nih.gov Many natural compounds exert their anti-proliferative effects by causing a halt at different phases of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Given the anti-carcinogenic potential of taraxerol, it is plausible that 11α,12α-Oxidotaraxerol palmitate could also influence cell cycle progression, although the specific phase of arrest and the molecular mechanisms would require empirical investigation.

Structure-Activity Relationship (SAR) Analysis

Correlating Structural Features (e.g., 11α,12α-epoxide, palmitate ester) with Biological Potency

The presence of an 11α,12α-epoxide ring is a significant structural feature. Epoxide groups, also known as oxirane rings, are known to be reactive and can contribute to the biological activity of steroids and triterpenoids. nih.gov These groups can interact with various biological targets, including enzymes and receptors, often enhancing the pharmacological profile of the parent molecule. Steroids and triterpenoids bearing an α,β-epoxy group have been noted for their anti-inflammatory, antineoplastic, and antiproliferative activities. The specific stereochemistry of the 11α,12α-epoxide in the taraxerol framework likely plays a crucial role in its specific interactions and subsequent biological effects.

The palmitate ester at the C-3 position is another key feature. Esterification of triterpenoids can significantly alter their physicochemical properties, such as lipophilicity. This can, in turn, affect their absorption, distribution, metabolism, and ultimately, their biological potency. In some cases, esterification can lead to enhanced activity. For example, studies on other terpenoid esters have shown that the ester moiety can influence analgesic and anti-inflammatory properties. mdpi.com The long-chain palmitate ester in 11α,12α-Oxidotaraxerol palmitate would markedly increase its lipophilicity compared to the parent alcohol, potentially facilitating its passage through cell membranes.

Comparative Bioactivity Studies with 11α,12α-Oxidotaraxerol (Alcohol Form)

The biological activity could either be enhanced, diminished, or altered. For instance, the ester might act as a prodrug, being hydrolyzed in vivo to release the active alcohol form, 11α,12α-Oxidotaraxerol. Alternatively, the intact ester may have its own unique biological activities. The parent alcohol, taraxerol, is known for its anti-inflammatory and anti-cancer effects. medchemexpress.comnih.gov It is plausible that the 11α,12α-epoxy derivative would retain or even have enhanced activity, and the palmitate ester would further modulate this.

SAR of Triterpenoid (B12794562) Palmitate Esters

The structure-activity relationships of triterpenoid esters, including palmitates, are an area of active investigation. The addition of an ester group can have varied effects on biological activity. For instance, in a study of novel esters based on monoterpenoids and glycine, the ester derivatives exhibited significant analgesic and anti-inflammatory activities. mdpi.com

Exploration of Other Potential Biological Activities in Cellular Assays

Taraxerol has demonstrated significant anti-inflammatory effects in various in vitro and cellular models. nih.govnih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. researchgate.netresearchgate.netwikipedia.org

One of the primary mechanisms of taraxerol's anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netwikipedia.org In cellular models, particularly in macrophages, taraxerol has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of a suite of pro-inflammatory genes. researchgate.net

Furthermore, taraxerol has been found to suppress the activation of mitogen-activated protein kinases (MAPKs), which are critical upstream regulators of inflammatory responses. researchgate.netresearchgate.net By inhibiting the phosphorylation of MAPKs, taraxerol interferes with the signaling cascade that leads to the production of inflammatory cytokines and enzymes. researchgate.net

Consistent with its effects on NF-κB and MAPKs, taraxerol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.govresearchgate.net This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, two key mediators of inflammation. researchgate.net The inhibitory effects of taraxerol on these inflammatory markers have been observed in various cellular models, including lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net

A summary of the in vitro anti-inflammatory effects of taraxerol is presented below:

| Target/Assay | Cell Line | Key Findings | Reference(s) |

| NF-κB Signaling | Macrophages | Inhibition of IκBα degradation and NF-κB nuclear translocation. | nih.govresearchgate.netwikipedia.org |

| MAPK Activation | Macrophages | Suppression of MAPK phosphorylation. | researchgate.netresearchgate.net |

| iNOS Expression | Macrophages | Downregulation of iNOS at protein and mRNA levels. | nih.govresearchgate.net |

| COX-2 Expression | Macrophages | Downregulation of COX-2 at protein and mRNA levels. | nih.govresearchgate.net |

| Pro-inflammatory Cytokines | Macrophages | Reduction in the production of TNF-α, IL-1β, and IL-6. | nih.govresearchgate.net |

Taraxerol has exhibited a noteworthy spectrum of antimicrobial activity against various pathogens in in vitro assays. nih.govnih.govresearchgate.net Its efficacy has been documented against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov

Studies have determined the minimum inhibitory concentration (MIC) of taraxerol against several bacterial species. For instance, taraxerol has shown potent activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. up.ac.za Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although generally at higher concentrations. up.ac.za

The antimicrobial potential of taraxerol is believed to contribute to the traditional medicinal uses of plants from which it is extracted. iscientific.orgresearchgate.net While the precise mechanisms of its antimicrobial action are not fully elucidated, it is hypothesized to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

The following table summarizes the antibacterial activity of taraxerol against selected microbial strains:

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.04 | up.ac.za |

| Enterococcus faecalis | Gram-positive | 0.016 | up.ac.za |

| Pseudomonas aeruginosa | Gram-negative | 0.63 | up.ac.za |

| Escherichia coli | Gram-negative | 0.31 | up.ac.za |

| Bacillus subtilis | Gram-positive | 0.0156 | nih.gov |

| Klebsiella pneumoniae | Gram-negative | 0.0625 | researchgate.net |

| Salmonella typhimurium | Gram-negative | 0.0625 | researchgate.net |

While extensive data on the antifungal properties of this compound is not available, the general antimicrobial profile of taraxerol suggests potential in this area that warrants further investigation.

In cellular models, taraxerol has been shown to downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), in activated macrophages. nih.govresearchgate.net This indicates a capacity to skew the immune response away from a pro-inflammatory state.

The inhibition of the NF-κB and MAPK signaling pathways by taraxerol is a cornerstone of its immunomodulatory activity. researchgate.netresearchgate.net These pathways are central to the activation and function of various immune cells, including lymphocytes and macrophages. By interfering with these signaling cascades, taraxerol can modulate immune cell proliferation, differentiation, and effector functions.

While direct studies on the effects of this compound on lymphocyte proliferation or specific T-cell responses are scarce, the foundational activity of taraxerol on macrophage function provides a strong indication of its potential to act as an immunomodulatory agent. wikipedia.org Further research is necessary to fully delineate the immunomodulatory profile of this compound and its effects on different subsets of immune cells.

Analytical Method Development and Quality Control for Research Applications

Development of Quantitative Analytical Methods for 11α,12α-Oxidotaraxerol Palmitate in Research Samples

Quantitative analysis of 11α,12α-oxidotaraxerol palmitate, particularly within complex biological or synthetic matrices, requires highly sensitive and selective analytical techniques. The choice of method is often dictated by the sample matrix, the concentration of the analyte, and the required throughput.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile, high-molecular-weight compounds like 11α,12α-oxidotaraxerol palmitate from intricate sample matrices. nih.govmdpi.com A high-performance liquid chromatography (HPLC) system equipped with a mass spectrometer allows for the separation, detection, and quantification of the target analyte with high specificity.

For the analysis of triterpenoid (B12794562) esters, reverse-phase chromatography is commonly employed. A C18 column is often suitable for separating such lipophilic compounds. researchgate.net The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, which may be acidified with a small amount of formic or acetic acid to improve ionization efficiency. mdpi.com

Atmospheric pressure chemical ionization (APCI) is often a preferred ionization source for triterpenoids and their esters due to their relatively non-polar nature, although electrospray ionization (ESI) can also be utilized. mdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). mdpi.comnih.gov This allows for accurate quantification even in the presence of co-eluting matrix components.

A hypothetical LC-MS/MS method for the quantification of 11α,12α-oxidotaraxerol palmitate is outlined below:

| Parameter | Condition |

| Chromatographic System | HPLC or UPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 80% B to 100% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | APCI, Positive Ion Mode |

| MS/MS Transition (Hypothetical) | Precursor Ion (e.g., m/z of [M+H]+) → Product Ion |

This table presents a hypothetical set of parameters for an LC-MS/MS method for the analysis of 11α,12α-Oxidotaraxerol Palmitate, based on methods for similar compounds.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of chemical compounds. However, due to the low volatility of triterpenoid esters like 11α,12α-oxidotaraxerol palmitate, a derivatization step is typically necessary to increase their volatility and thermal stability. nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing hydroxyl groups. scielo.brunipi.it

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The fragmentation patterns observed in the mass spectrometer are often characteristic of the compound's structure, aiding in identification. The mass spectra of triterpenoid esters typically show fragment ions related to the triterpene skeleton and the fatty acid moiety. researchgate.net

A potential GC-MS method for the analysis of 11α,12α-oxidotaraxerol palmitate would involve the following steps:

| Step | Description |

| Sample Preparation | Extraction of the compound from the matrix. |

| Derivatization | Silylation of the extracted analyte to increase volatility. |

| GC Separation | Separation on a fused silica (B1680970) capillary column (e.g., HP-5MS). unipi.it |

| Ionization | Electron Ionization (EI). |

| Mass Analysis | Detection of characteristic fragment ions for quantification. |

This table outlines a general workflow for the GC-MS analysis of 11α,12α-Oxidotaraxerol Palmitate, which would require derivatization.

Purity Profiling and Stability Assessment for Academic Research Standards

The purity of a research standard is critical for obtaining accurate quantitative results. A Certificate of Analysis for 11α,12α-oxidotaraxerol palmitate indicates a purity of ≥98%. nih.gov Purity profiling involves the use of analytical techniques to identify and quantify any impurities present in the standard. This can be achieved using high-resolution LC-MS or GC-MS methods capable of detecting closely related structural analogues or degradation products.

Stability assessment is equally important to ensure that the standard does not degrade over time, which would lead to inaccurate measurements. Stability studies typically involve storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and analyzing it at set time points. nih.gov For triterpenoid compounds, degradation can occur through oxidation or hydrolysis. nih.gov The stability of 11α,12α-oxidotaraxerol palmitate as a research standard is reported to be two years when stored protected from air and light and refrigerated or frozen (2-8 °C). nih.gov

| Parameter | Specification |

| Purity | ≥98% nih.gov |

| Physical Description | Powder nih.gov |

| Storage Conditions | Protected from air and light, refrigerate or freeze (2-8 °C) nih.gov |

| Shelf Life | 2 years nih.gov |

This table summarizes the reported specifications for a research standard of 11α,12α-Oxidotaraxerol Palmitate.

Validation of Analytical Methods in Accordance with Research Guidelines

Validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose. For research applications, method validation ensures that the data generated is reliable and accurate. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. mdpi.comnih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

The table below presents hypothetical yet representative validation data for a quantitative LC-MS method for 11α,12α-oxidotaraxerol palmitate, based on published data for similar compounds. mdpi.comnih.govnih.govresearchgate.net

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (Intra-day RSD) | < 5% | 2.5% |

| Precision (Inter-day RSD) | < 10% | 4.8% |

| Accuracy (Recovery) | 85-115% | 98.7% |

| LOD | Signal-to-Noise > 3 | 0.5 ng/mL |

| LOQ | Signal-to-Noise > 10 | 1.5 ng/mL |

This table provides illustrative validation parameters for a hypothetical LC-MS method for 11α,12α-Oxidotaraxerol Palmitate, based on typical values for analytical methods of triterpenoids.

Future Research Directions and Translational Outlooks

In-depth Exploration of Novel Molecular Targets and Binding Mechanisms

Currently, dedicated studies on the molecular targets of 11α,12α-oxidotaraxerol palmitate are limited. However, research on the parent compound, taraxerol (B1681929), provides valuable insights into potential mechanisms of action. Taraxerol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of the inflammatory response, and its inhibition leads to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α, as well as enzymes like COX-2 and iNOS. nih.gov

Future research should, therefore, focus on determining if 11α,12α-oxidotaraxerol palmitate shares this mechanism or if the addition of the oxido and palmitate moieties confers novel target interactions. Advanced techniques such as molecular docking could be employed to predict binding affinities to key inflammatory and disease-related proteins. Furthermore, investigating its effects on other signaling pathways, such as the MAPK and Nrf2/ARE pathways, which are also modulated by taraxerol, would be a crucial step in elucidating its complete pharmacological profile. researchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between 11α,12α-oxidotaraxerol palmitate and other bioactive compounds represents a promising area of research. Triterpenoids have been known to enhance the efficacy of existing drugs, including anti-cancer agents. phcogrev.com Studies could be designed to explore the synergistic effects of 11α,12α-oxidotaraxerol palmitate with conventional anti-inflammatory drugs or with other natural products. For instance, combining it with flavonoids or phenolic compounds, which are often co-isolated from the same plant sources, may lead to enhanced antioxidant and anti-inflammatory activities. nih.govresearchgate.net Such combinations could potentially allow for lower doses of each compound, thereby reducing the risk of side effects.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Responses

To gain a holistic understanding of the biological effects of 11α,12α-oxidotaraxerol palmitate, the application of "omics" technologies is indispensable.

Genomics: Transcriptomic analysis using techniques like RNA-seq can reveal changes in gene expression profiles in cells or tissues treated with the compound. This can help identify the full spectrum of signaling pathways modulated by 11α,12α-oxidotaraxerol palmitate.

Proteomics: Proteomic studies can identify and quantify changes in the protein landscape of cells upon treatment. This would provide direct evidence of the molecular targets and downstream effector proteins.

Metabolomics: Metabolomic analysis can uncover alterations in cellular metabolism, providing insights into the broader physiological impact of the compound. Comparative metabolomic analyses have been effectively used to understand the biosynthesis and accumulation of related triterpenoids in different plant species and tissues. mdpi.com

Advancements in Sustainable Production and Biotechnological Manufacturing of 11α,12α-Oxidotaraxerol Palmitate

The natural abundance of specific triterpenoids like 11α,12α-oxidotaraxerol palmitate can be low, limiting their availability for extensive research and potential commercialization. phcogrev.com Therefore, developing sustainable and scalable production methods is crucial.

Plant tissue culture and cell cultures present a viable alternative to extraction from wild plants, offering a controlled and reproducible source of the compound. phcogrev.comnih.govbibliotekanauki.pl Furthermore, metabolic engineering and synthetic biology approaches hold immense promise. nih.govmdpi.com This involves the heterologous expression of the biosynthetic pathway genes in microbial hosts like Saccharomyces cerevisiae or in plants. nih.gov By identifying and overexpressing the key enzymes involved in the taraxerol biosynthetic pathway, such as taraxerol synthase, and the enzymes responsible for the subsequent oxidation and palmitoylation, it may be possible to achieve high-yield production of 11α,12α-oxidotaraxerol palmitate.

| Production Strategy | Description | Potential Advantages |

| Plant Cell/Tissue Culture | Cultivation of plant cells or tissues in vitro to produce the desired compound. | Controlled environment, consistent yield, independent of geographical and seasonal variations. nih.govbibliotekanauki.pl |

| Metabolic Engineering | Modification of an organism's metabolic pathways to enhance the production of a specific compound. | Increased yield, potential for production in scalable microbial systems. nih.gov |

| Synthetic Biology | Design and construction of new biological parts, devices, and systems for a specific purpose. | De novo production of the compound, optimization of production pathways. mdpi.com |

Lead Optimization and Pre-discovery Research for Potential Therapeutic Applications

Based on the foundational knowledge of its biological activities, 11α,12α-oxidotaraxerol palmitate can be considered a lead compound for the development of new therapeutic agents. Lead optimization would involve the synthesis of a series of analogues to improve its potency, selectivity, and pharmacokinetic properties. This process of chemical and biotransformation can lead to derivatives with enhanced therapeutic efficacy. nih.gov